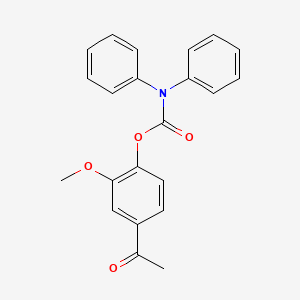

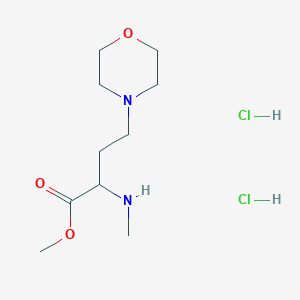

![molecular formula C17H19N3O2 B3004789 N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 898350-07-7](/img/structure/B3004789.png)

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide has been elucidated using various analytical techniques. X-ray single crystallography has been employed to reveal the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . In another study, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored in various contexts. For instance, the colorimetric sensing behavior of a benzamide derivative containing a 3,5-dinitrophenyl group for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the synthesized compounds can undergo specific chemical reactions that enable them to act as sensors or indicators for certain ions or molecules, which could be useful in analytical chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by a range of spectroscopic and analytical techniques. UV-Vis absorption and NMR analyses have been used to examine hydrogen bonding interactions in the solution phase of benzamide derivatives . The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a comprehensive understanding of their properties . These studies are essential for the development of new compounds with desired physical and chemical characteristics for various applications.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of α-Ketoamide Derivatives : OxymaPure, a related compound to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, was found effective in the synthesis of α-ketoamide derivatives. These derivatives were produced with high yield and purity using a coupling reagent method, demonstrating the potential of related compounds in synthetic chemistry (El‐Faham et al., 2013).

Anticonvulsant Activity of Enaminones : A study explored the anticonvulsant properties of enaminones, which are structurally related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide. The research focused on understanding the role of metabolites as active entities in these compounds (Eddington et al., 2003).

Molecular Structure Analysis

Study of Oxamides : Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)]oxamides, which are similar in structure to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, provided insights into their yields and reaction conditions (D’yachenko et al., 2019).

Crystal Structure of Anticonvulsant Enaminones : The crystal structures of certain anticonvulsant enaminones were studied, providing valuable information about the molecular arrangement and hydrogen bonding patterns, which could be relevant for similar compounds (Kubicki et al., 2000).

Chemical Reactions and Synthesis

Microwave-Assisted Synthesis of Spiro-1,3-Oxazines : A method for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides was developed. This research demonstrates the potential of microwave-assisted techniques in synthesizing compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide (Saikia et al., 2014).

Oxamides in HIV Entry Inhibitors : The use of 2,2,2-trifluoroethyl chlorooxoacetate for the one-pot synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides, which are structurally related to the compound of interest, was explored in the context of HIV entry inhibitors (Bogolubsky et al., 2015).

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMZRFSKCAHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

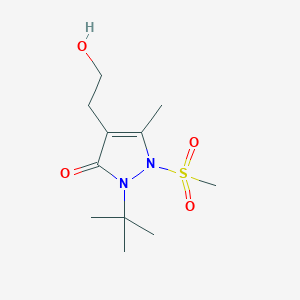

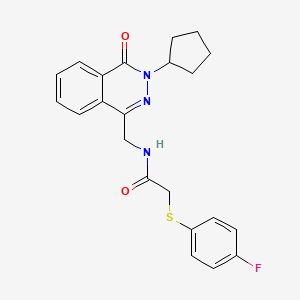

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

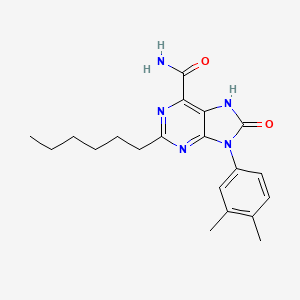

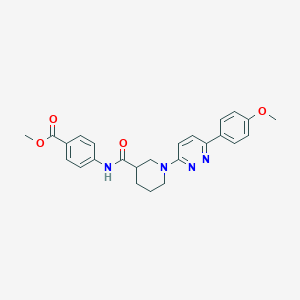

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

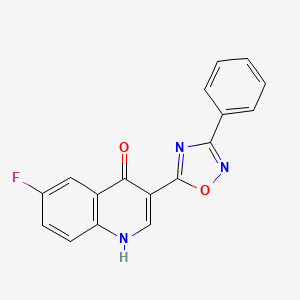

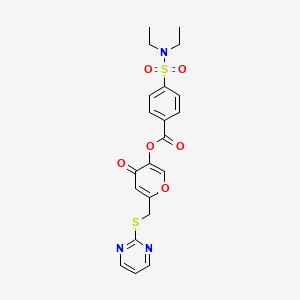

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)